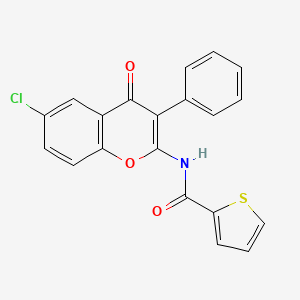![molecular formula C14H17NO6S B2886295 Diethyl ({[2-(methoxycarbonyl)-3-thienyl]amino}methylene)malonate CAS No. 74695-17-3](/img/structure/B2886295.png)
Diethyl ({[2-(methoxycarbonyl)-3-thienyl]amino}methylene)malonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl ({[2-(methoxycarbonyl)-3-thienyl]amino}methylene)malonate is a complex organic compound with the molecular formula C14H17NO6S. This compound is characterized by its unique structure, which includes a thienyl group, a methoxycarbonyl group, and a malonate moiety. It is primarily used in scientific research and various industrial applications due to its chemical properties and reactivity.
Mecanismo De Acción
Target of Action
Mode of Action
It is known that compounds like this often participate in reactions such as the knoevenagel condensation . In this reaction, the compound would act as a nucleophile, reacting with an electrophilic compound to form a new C=C bond .
Biochemical Pathways
The compound is likely involved in the Knoevenagel condensation, a well-known reaction in organic chemistry . This reaction is part of a larger biochemical pathway that leads to the formation of α,β-unsaturated compounds . The downstream effects of these reactions can vary widely depending on the specific context and the other compounds involved.
Pharmacokinetics
Similar compounds are often well absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through the kidneys .
Result of Action
Métodos De Preparación
The synthesis of Diethyl ({[2-(methoxycarbonyl)-3-thienyl]amino}methylene)malonate typically involves multiple steps, starting with the preparation of the thienyl core. One common synthetic route includes the following steps:
Thiophene Derivative Formation: : The starting material, thiophene, undergoes a series of reactions to introduce the methoxycarbonyl group at the 2-position.
Amination: : The resulting compound is then subjected to amination to introduce the amino group at the 3-position.
Malonate Ester Formation: : Finally, the malonate ester group is introduced through esterification reactions.
Industrial production methods focus on optimizing these steps to achieve high yields and purity while minimizing by-products and environmental impact.
Análisis De Reacciones Químicas
Diethyl ({[2-(methoxycarbonyl)-3-thienyl]amino}methylene)malonate undergoes various chemical reactions, including:
Oxidation: : The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: : Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: : Nucleophilic substitution reactions can occur at various positions on the thienyl ring.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols.
Aplicaciones Científicas De Investigación
This compound has several applications in scientific research, including:
Chemistry: : Used as an intermediate in the synthesis of more complex molecules.
Biology: : Employed in the study of enzyme inhibitors and receptor binding assays.
Medicine: : Investigated for its potential therapeutic properties in drug development.
Industry: : Utilized in the production of specialty chemicals and materials.
Comparación Con Compuestos Similares
Diethyl ({[2-(methoxycarbonyl)-3-thienyl]amino}methylene)malonate is unique due to its specific structural features. Similar compounds include other thienyl derivatives and malonate esters, but the presence of the methoxycarbonyl group and the specific amino functionality sets it apart.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propiedades
IUPAC Name |
diethyl 2-[[(2-methoxycarbonylthiophen-3-yl)amino]methylidene]propanedioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO6S/c1-4-20-12(16)9(13(17)21-5-2)8-15-10-6-7-22-11(10)14(18)19-3/h6-8,15H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMYNCQIGQDXWMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=C(SC=C1)C(=O)OC)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(E)-2-amino-N-(3-phenylpropyl)-1-((pyridin-4-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2886224.png)
![2-{3-[(4-ethoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3-methylbutyl)acetamide](/img/structure/B2886225.png)



![5-((4-Benzylpiperazin-1-yl)(p-tolyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2886231.png)
![2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)-N-(p-tolyl)acetamide](/img/structure/B2886232.png)


